5-azido-2,3-dihydro-1-benzofuran
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Overview
Description
5-azido-2,3-dihydro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of an azido group (-N₃) attached to the benzofuran structure. Benzofurans are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-2,3-dihydro-1-benzofuran typically involves the introduction of the azido group to a benzofuran precursor. One common method is the nucleophilic substitution reaction where an appropriate benzofuran derivative is treated with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while ensuring safety, especially considering the potentially hazardous nature of azides. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-azido-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Reduction: Formation of 5-amino-2,3-dihydro-1-benzofuran.
Substitution: Formation of various substituted benzofuran derivatives.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
5-azido-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-azido-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, the azido group can interact with various molecular targets, leading to the formation of reactive intermediates that can modify proteins, nucleic acids, or other biomolecules. This can result in the inhibition of specific enzymes or the disruption of cellular processes, contributing to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-amino-2,3-dihydro-1-benzofuran: Similar structure but with an amino group instead of an azido group.
6-azido-2,3-dihydro-1-benzofuran: Similar structure but with the azido group at a different position.
5-(2-aminopropyl)-2,3-dihydrobenzofuran: A derivative with an aminopropyl group, known for its psychoactive properties.
Uniqueness
5-azido-2,3-dihydro-1-benzofuran is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various research applications.
Properties
CAS No. |
2387497-37-0 |
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Molecular Formula |
C8H7N3O |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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